N-Succinyldesferrioxamine B is synthesized from desferrioxamine B through a reaction with succinic anhydride. Desferrioxamine B itself is a natural product originally isolated from the bacterium Streptomyces pilosus, and it has been extensively studied for its iron-chelating properties.
N-Succinyldesferrioxamine B belongs to the class of hydroxamic acid derivatives and can be classified as a chelator due to its ability to form stable complexes with metal ions, particularly iron(III) ions. It is also categorized under radiopharmaceutical agents due to its application in imaging techniques involving radiolabeling.
The synthesis of N-Succinyldesferrioxamine B typically involves the following steps:
The reaction mechanism primarily involves nucleophilic attack by the hydroxamate group of desferrioxamine on the carbonyl carbon of succinic anhydride, leading to the formation of N-succinyldesferrioxamine B through esterification. The yield can vary based on reaction conditions, but methods have been optimized to achieve high yields typically exceeding 70% .
N-Succinyldesferrioxamine B has a complex molecular structure characterized by a hydroxamate functional group that coordinates with metal ions. The molecular formula is , and its structure includes:
The compound's molecular weight is approximately 270.28 g/mol. The structural formula can be represented as follows:
N-Succinyldesferrioxamine B participates in various chemical reactions, primarily involving metal ion complexation:
For example, when N-succinyldesferrioxamine B is reacted with zirconium-89, it facilitates the radiolabeling of antibodies for positron emission tomography (PET) imaging, demonstrating its utility in radiochemistry .
The mechanism of action of N-succinyldesferrioxamine B primarily revolves around its ability to chelate metal ions:
Studies indicate that N-succinyldesferrioxamine B improves biodistribution and retention of radiolabeled antibodies in target tissues during imaging procedures .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during synthesis and application .
N-Succinyldesferrioxamine B has significant applications in:
The evolution of hydroxamate-based chelators traces back to microbial siderophores—iron-scavenging molecules produced by bacteria and fungi. Desferrioxamine B (DFO), isolated from Streptomyces pilosus in 1960, emerged as a foundational hydroxamate chelator with high affinity for Fe³⁺ (log β = 30.6) [4] [7]. Its linear structure features three hydroxamic acid groups, enabling octahedral coordination of Fe³⁺ through six oxygen atoms, as confirmed by X-ray crystallography [6]. However, DFO’s pharmacokinetic limitations—rapid renal clearance and limited versatility in biomedical applications—drove the development of derivatives.
N-Succinyldesferrioxamine B (SDF) was synthesized in the early 1980s via succinylation of DFO’s terminal amine group. This modification introduced a carboxylic acid moiety, enhancing water solubility and enabling covalent conjugation to biomolecules. Early studies revealed SDF’s dual utility: it retained potent metal-chelating capabilities while serving as a bifunctional agent for radiopharmaceutical design [2] [9]. Its first clinical application emerged in renal function imaging, where it demonstrated faster clearance than iodohippuric acid analogs in animal models [2].
Table 1: Key Hydroxamate Chelators in Biomedical Research
Compound | Structural Features | Primary Metal Targets | Affinity Constant (Log K) |
---|---|---|---|
Desferrioxamine B (DFO) | Linear tris-hydroxamate | Fe³⁺, Ga³⁺, In³⁺ | 30.6 (Fe³⁺) |
N-Succinyldesferrioxamine B (SDF) | DFO + terminal carboxylate | Ga³⁺, Zr⁴⁺, In³⁺ | 32.5 (Fe³⁺)* |
Desferrioxamine E (DFOE) | Macrocyclic tris-hydroxamate | Fe³⁺, Zr⁴⁺ | 32.2 (Fe³⁺) |
Putrebactin | Tetradentate dihydroxamate | Fe³⁺, V⁵⁺, Mo⁶⁺ | Not reported |
*Estimated based on DFO’s affinity with enhanced solubility [4] [7].
SDF (C₂₉H₅₂N₆O₁₁; CID 128599) shares DFO’s core tris-hydroxamate scaffold but features a succinyl group (–COCH₂CH₂COO⁻) appended to its terminal nitrogen [1]. This modification confers three critical properties:
The chelation mechanism involves deprotonation of hydroxamic acid groups at physiological pH, forming stable, neutral complexes with metals like ⁶⁷Ga³⁺. Spectroscopic studies confirm a 1:1 stoichiometry, with metal binding constants comparable to DFO (e.g., log K for Ga³⁺ >25) [2] [6]. However, SDF’s succinyl group subtly alters charge distribution, accelerating renal clearance compared to DFO—a property exploited in renal radiopharmaceuticals [2].
Table 2: Physicochemical Properties of SDF
Property | Value | Significance |
---|---|---|
Molecular Weight | 636.76 g/mol | Facilitates renal filtration |
Solubility | >50 mg/mL in water | Ideal for intravenous formulation |
LogP (Octanol-Water) | ~−2.0 | Low lipophilicity minimizes hepatic retention |
Chelation Stoichiometry | 1:1 (Metal:SDF) | Predictable labeling efficiency |
Optimal Labeling pH | 7.0–7.5 | Mild conditions preserve biomolecule integrity |
Renal Function Imaging
SDF’s rapid renal excretion underpinned its early use as a ⁶⁷Ga³⁺ carrier for assessing tubular secretion. In rats, [⁶⁷Ga]Ga-SDF cleared faster than ¹³¹I-ortho-iodohippurate (OIH), though rabbit studies showed slower excretion due to species-specific transport mechanisms [2]. Unlike OIH, SDF’s clearance was unaffected by probenecid—an inhibitor of organic anion transporters—suggesting a distinct excretion pathway [2]. This property, coupled with its chelation versatility, positioned SDF as a flexible scaffold for renal agents.
Antibody Conjugation for ImmunoPET
SDF’s carboxylate enables efficient conjugation to monoclonal antibodies (mAbs) via amide bond formation. The resulting immunoconjugates allow positron emission tomography (PET) imaging with long-lived isotopes like zirconium-89 (t₁/₂ = 78.4 h):
Table 3: Preclinical and Clinical Applications of SDF Conjugates
Radiotracer | Application | Key Findings | Reference |
---|---|---|---|
⁶⁷Ga-SDF | Renal function assessment | Faster renal excretion than OIH in rats; species-dependent kinetics | [2] |
⁸⁹Zr-SDF-DN30 | c-Met⁺ tumor imaging | Tumor uptake: 19.6% ID/g at 5 days; tumor/muscle ratio: 15 | [5] |
⁸⁹Zr-SDF-girentuximab | Clear cell renal cell carcinoma | Liver dose: 1.86 mGy/MBq; high tumor contrast at 168 h | [8] |
⁶⁷Ga-SDF-IgG (ester-linked) | Hepatic clearance reduction | Released ⁶⁷Ga-SDF metabolized like hippurate | [9] |
Metabolizable Linkers for Reduced Background
SDF’s carboxylate facilitates ester bond formation with alcohols, enabling cleavable linkers in antibody conjugates. Upon lysosomal degradation of mAbs, ester bonds hydrolyze, releasing hydrophilic ⁶⁷Ga-SDF or ⁸⁹Zr-SDF. These fragments exhibit "hippurate-like" behavior: rapid renal excretion via organic anion transporters, minimizing background radioactivity [3] [9]. For example, ⁶⁷Ga released from ester-linked SDF-mimicked iodohippuric acid’s biodistribution, reducing hepatic retention by >50% compared to non-cleavable analogs [9]. This strategy—termed the "renal brush border strategy"—enhances target-to-background ratios in immunoPET.
Emerging Applications
SDF derivatives are expanding into new areas:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1